molecular formula C18H17Cl2N3O4 B5206204 1-(5-chloro-2-methoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine

1-(5-chloro-2-methoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine

货号 B5206204
分子量: 410.2 g/mol
InChI 键: BYXSADRWAJZHFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-chloro-2-methoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, commonly known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.

作用机制

The exact mechanism of action of CNB-001 is not fully understood. However, it has been proposed that CNB-001 exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. CNB-001 has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can scavenge free radicals and reduce oxidative damage. Additionally, CNB-001 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which can contribute to neuroinflammation and neuronal damage.
Biochemical and physiological effects:
CNB-001 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce brain edema and improve cerebral blood flow in animal models of ischemic stroke. CNB-001 has also been shown to improve cognitive function and reduce neuronal damage in animal models of traumatic brain injury. Additionally, CNB-001 has been shown to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegeneration.

实验室实验的优点和局限性

One of the major advantages of CNB-001 is its neuroprotective effects, which make it a promising candidate for the treatment of neurological disorders. Additionally, CNB-001 has been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for CNB-001.

未来方向

There are several future directions for the research on CNB-001. One potential direction is to investigate the efficacy of CNB-001 in clinical trials for the treatment of neurological disorders such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to identify potential molecular targets for this compound. Finally, the development of more efficient synthesis methods for CNB-001 could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Its neuroprotective effects, favorable safety profile, and potential as a therapeutic agent make it a promising candidate for future research and clinical trials. Further studies are needed to elucidate its exact mechanism of action and to investigate its efficacy in clinical settings.

合成方法

The synthesis of CNB-001 involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline in the presence of piperazine to yield CNB-001. The synthesis of this compound has been reported in several research articles and has been optimized to achieve high yields and purity.

科学研究应用

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown neuroprotective effects in animal models of traumatic brain injury, ischemic stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also been shown to improve cognitive function and reduce inflammation in the brain. These findings suggest that CNB-001 may have potential as a therapeutic agent for the treatment of neurological disorders.

属性

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c1-27-17-5-2-12(19)10-14(17)18(24)22-8-6-21(7-9-22)16-4-3-13(23(25)26)11-15(16)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXSADRWAJZHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6026253

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。